
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11Cl2NO4S2 and a molecular weight of 356.25 g/mol . This compound is characterized by the presence of two chlorine atoms, a thiomorpholine ring, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid in the presence of a catalyst to form 2,4-dichloro-5-sulfonyl benzoic acid . This intermediate is then reacted with thiomorpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure high yield and purity of the final product . The steps include preparation of intermediates, aminolysis, acidification, decolorization, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a thiomorpholinosulfonyl group.
2,4-Dichloro-5-morpholinosulfonylbenzoic acid: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and biological activities compared to its analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Properties
Molecular Formula |
C11H11Cl2NO4S2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,4-dichloro-5-thiomorpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO4S2/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
InChI Key |
PWGLMGPBMAGOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


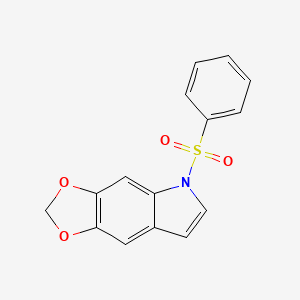
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)

![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)

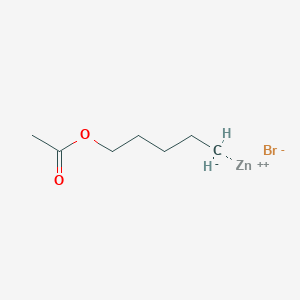

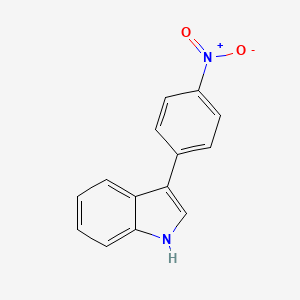

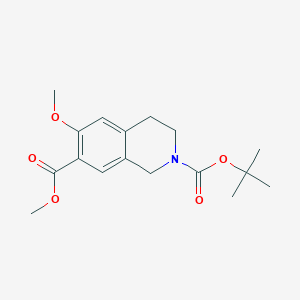
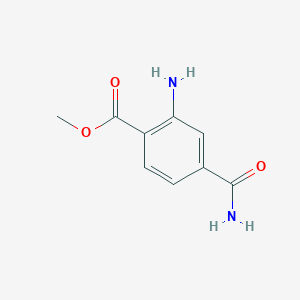
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
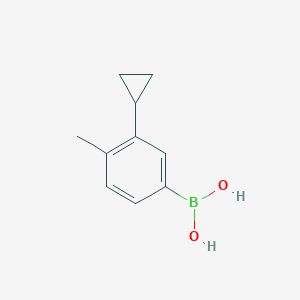
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
